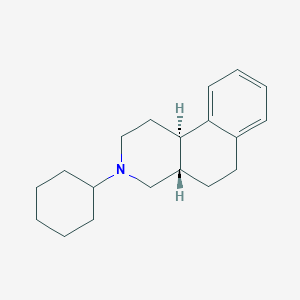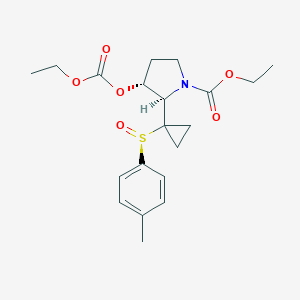
Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate, also known as EETPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate may exert its anticancer and antibacterial effects through the inhibition of specific enzymes and proteins involved in cell growth and division.
Biochemische Und Physiologische Effekte
Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate has been shown to have various biochemical and physiological effects. Studies have suggested that Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate can induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. However, further research is needed to fully understand the biochemical and physiological effects of Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate for lab experiments is its high yield and purity, making it a reliable and consistent compound for research purposes. However, one of the main limitations is the lack of understanding of its mechanism of action, making it difficult to optimize its use in various research applications.
Zukünftige Richtungen
There are several future directions for the research and development of Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate. One potential direction is to investigate its potential use as a drug candidate for the treatment of other diseases, such as viral infections. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in various research applications. Overall, Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate has shown promising results in various scientific research applications and has the potential to be a valuable compound for future research and development.
Synthesemethoden
Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate can be synthesized through a multi-step process involving the reaction of ethyl 2-oxo-4-phenylbutyrate, cyclopropylmethyl magnesium bromide, and 4-methylsulfinylphenyl lithium. The resulting product is then treated with pyrrolidine-1-carboxylic acid to yield Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate has shown promising results in various scientific research applications. One of the most significant applications is its use as a potential drug candidate for the treatment of cancer. Studies have shown that Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
In addition, Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate has also been investigated for its potential use as an antibacterial agent. Studies have shown that Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Eigenschaften
CAS-Nummer |
145568-18-9 |
|---|---|
Produktname |
Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate |
Molekularformel |
C20H27NO6S |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
ethyl (2R,3R)-3-ethoxycarbonyloxy-2-[1-[(R)-(4-methylphenyl)sulfinyl]cyclopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H27NO6S/c1-4-25-18(22)21-13-10-16(27-19(23)26-5-2)17(21)20(11-12-20)28(24)15-8-6-14(3)7-9-15/h6-9,16-17H,4-5,10-13H2,1-3H3/t16-,17-,28-/m1/s1 |
InChI-Schlüssel |
QYQQHGIMEABPGX-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)N1CC[C@H]([C@@H]1C2(CC2)[S@](=O)C3=CC=C(C=C3)C)OC(=O)OCC |
SMILES |
CCOC(=O)N1CCC(C1C2(CC2)S(=O)C3=CC=C(C=C3)C)OC(=O)OCC |
Kanonische SMILES |
CCOC(=O)N1CCC(C1C2(CC2)S(=O)C3=CC=C(C=C3)C)OC(=O)OCC |
Synonyme |
ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate ethyl ECOTSPEC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



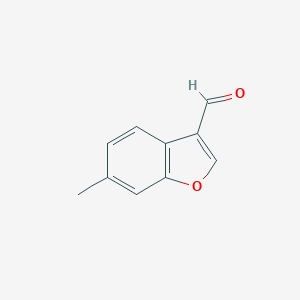
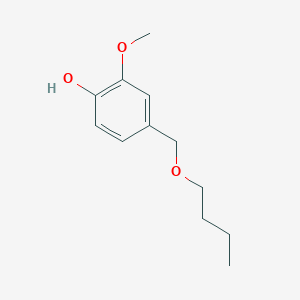
![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)
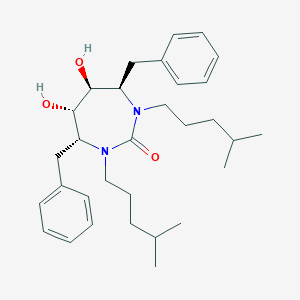
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)

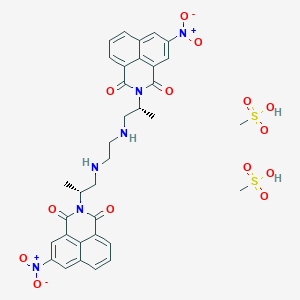
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)
![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)
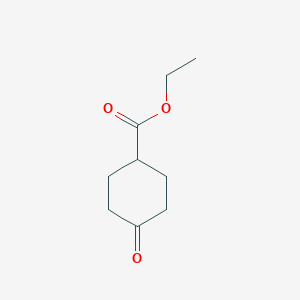
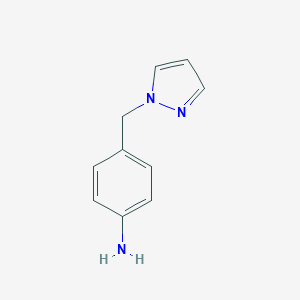
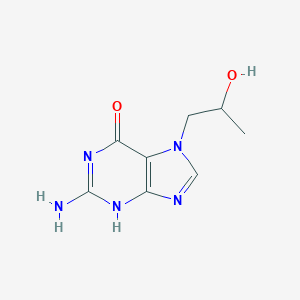
![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)
